molecular formula C21H26N2O4 B214174 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine

Cat. No. B214174
M. Wt: 370.4 g/mol
InChI Key: TWZNKPWJAIFPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine, also known as MDBP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine acts as a partial agonist at serotonin and dopamine receptors, meaning that it activates these receptors to a lesser extent than the natural neurotransmitters serotonin and dopamine. This results in a modulatory effect on the activity of these receptors, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to improvements in mood and a reduction in symptoms of depression and anxiety. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine has the advantage of being a selective and potent agonist for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its limited solubility in aqueous solutions can make it difficult to use in certain experimental settings.

Future Directions

Future research on 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine could focus on its potential use in the treatment of specific neurological disorders, as well as its effects on other neurotransmitter systems in the brain. Additionally, further studies could investigate the safety and toxicity of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine in animal models and in humans. Finally, the development of more soluble analogs of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine could improve its utility in various experimental settings.

Synthesis Methods

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with formaldehyde, followed by reduction with sodium borohydride and subsequent reaction with piperazine and 4-methoxybenzyl chloride. The final product is purified using column chromatography.

Scientific Research Applications

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and addiction. It has been shown to have an affinity for serotonin and dopamine receptors in the brain, which are involved in the regulation of mood and reward pathways.

properties

Product Name

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H26N2O4/c1-24-18-5-3-16(4-6-18)13-22-7-9-23(10-8-22)14-17-11-19(25-2)21-20(12-17)26-15-27-21/h3-6,11-12H,7-10,13-15H2,1-2H3

InChI Key

TWZNKPWJAIFPAN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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